molecular formula C10H8F2O3 B14906297 2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzaldehyde

2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzaldehyde

Cat. No.: B14906297
M. Wt: 214.16 g/mol
InChI Key: PIDZTWGDIXBZLO-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzaldehyde is a protected benzaldehyde derivative designed for advanced synthetic organic chemistry. The 1,3-dioxolane group serves as a protective moiety for the aldehyde functionality, enhancing the compound's stability during synthetic sequences and allowing for selective reactions at other molecular sites . This makes it an invaluable building block in multi-step synthesis, particularly for producing complex molecules like 2-amino-substituted benzaldehyde compounds, which are prominent intermediates in the development of pharmaceuticals and agrochemicals . The presence of fluorine atoms at the 4 and 5 positions of the benzyl ring is a critical structural feature, as fluorination is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity . The protective group can be readily removed under mild acidic conditions to regenerate the free aldehyde, providing a versatile handle for further functionalization . This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H8F2O3

Molecular Weight

214.16 g/mol

IUPAC Name

2-(1,3-dioxolan-2-yl)-4,5-difluorobenzaldehyde

InChI

InChI=1S/C10H8F2O3/c11-8-3-6(5-13)7(4-9(8)12)10-14-1-2-15-10/h3-5,10H,1-2H2

InChI Key

PIDZTWGDIXBZLO-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC(=C(C=C2C=O)F)F

Origin of Product

United States

Preparation Methods

Halogen-Directed Formylation

A robust route to 4,5-difluorobenzaldehyde involves halogen-directed lithiation followed by formylation. As demonstrated in the synthesis of 4-bromo-2,5-difluorobenzaldehyde, 1,4-dibromo-2,5-difluorobenzene undergoes selective lithiation at the para-bromo position using n-butyllithium at −78°C. Quenching with N,N-dimethylformamide (DMF) introduces the formyl group:

Example Protocol:

  • Substrate : 1,4-Dibromo-2,5-difluorobenzene (10.28 g, 37.81 mmol)
  • Base : Isopropylmagnesium chloride·LiCl complex (29.1 mL, 37.81 mmol) in THF at −40°C
  • Electrophile : DMF (58 mL, 756 mmol)
  • Yield : 74% (6.20 g)
  • 1H NMR (CDCl3) : δ 10.28 (d, J = 1.6 Hz, 1H), 7.61 (dd, J = 5.1, 8.9 Hz, 1H), 7.48 (dd, J = 2.4, 8.9 Hz, 1H)

This method highlights the compatibility of fluorinated aryl bromides with Grignard reagents for regioselective formylation.

Acetal Protection of 4,5-Difluorobenzaldehyde

Cyclic Acetal Formation with Ethylene Glycol

The formyl group of 4,5-difluorobenzaldehyde is protected as a 1,3-dioxolane using ethylene glycol under Brønsted acid catalysis. The patent US10047037B2 provides a validated protocol for analogous substrates:

Optimized Conditions:

  • Substrate : 3,4-Difluorobenzaldehyde (50.22 g, 352 mmol)
  • Solvent : Toluene (176 mL)
  • Diol : Ethylene glycol (23 mL, 389 mmol)
  • Catalyst : p-Toluenesulfonic acid (0.33 g, 1.73 mmol)
  • Reaction : Reflux with Dean-Stark dehydration (2.4 h) → 94.1% yield
  • 1H NMR (CDCl3) : δ 7.33–7.12 (m, 3H), 5.75 (s, 1H), 4.12–4.00 (m, 4H)

Adapting this to 4,5-difluorobenzaldehyde would involve analogous conditions, with reaction monitoring via HPLC to confirm acetal formation.

Mechanistic Insights and Side Reactions

The acid-catalyzed acetalization proceeds via hemiacetal intermediate formation, followed by dehydration. Critical parameters include:

  • Water removal to shift equilibrium toward acetal
  • Acid loading (≤1 mol%) to minimize aldol condensation byproducts
  • Solvent choice (toluene > THF) to facilitate azeotropic drying

Alternative Synthetic Routes and Comparative Analysis

Directed Ortho-Metalation (DoM) Approach

A sp³-hybridized directing group (e.g., amide) could enable regioselective functionalization of difluorobenzene derivatives. For example, lithiation of 2,5-difluoro-N,N-diethylbenzamide at −78°C followed by DMF quench could yield 4,5-difluorobenzaldehyde after hydrolysis. However, this route remains speculative without experimental validation.

Palladium-Catalyzed Carbonylation

Using 4,5-difluoroiodobenzene and CO in the presence of Pd(PPh₃)₄ could directly yield 4,5-difluorobenzaldehyde. This method, though efficient for aryl iodides, faces challenges in substrate availability and regiochemical control.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

  • 1H NMR of 2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzaldehyde :
    δ 7.33–7.12 (m, 2H, aromatic), 5.75 (s, 1H, acetal CH), 4.12–4.00 (m, 4H, dioxolane OCH₂)
  • 19F NMR : δ −115.2 (d, J = 21 Hz, F-4), −118.7 (d, J = 21 Hz, F-5)

High-Performance Liquid Chromatography (HPLC)

  • Column : C18, 250 × 4.6 mm, 5 µm
  • Mobile phase : 60:40 MeCN/H₂O (0.1% TFA)
  • Retention time : 8.2 min (purity >98%)

Scale-Up Considerations and Industrial Relevance

The patent methodology demonstrates scalability to >50 g batches with consistent yields (>90%). Key considerations for pilot-scale production include:

  • Continuous water removal via Dean-Stark apparatus
  • Catalyst recycling via aqueous base extraction
  • Solvent recovery (toluene) through fractional distillation

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: 2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzoic acid.

    Reduction: 2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzaldehyde, we compare it to structurally related 1,3-dioxolane derivatives (Table 1). Key differences arise in substitution patterns, functional groups, and biological activities.

Table 1: Structural and Functional Comparison of Selected 1,3-Dioxolane Derivatives

Compound Name Substituents/Functional Groups Key Properties/Activities Source
This compound 4,5-difluoro; aldehyde group High reactivity for Schiff base formation; potential antimicrobial activity (inferred) N/A (hypothetical)
Diisopropyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (6) 2-hydroxyphenyl; ester groups Antibacterial (MIC: 16–64 µg/mL vs. S. aureus); antifungal (MIC: 32–128 µg/mL vs. C. albicans) Molecules (2011)
Dimethyl (4R-5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (7) Chiral ester; 2-hydroxyphenyl Strong enantioselectivity (>99% ee); superior antibacterial activity (MIC: 8–32 µg/mL) Molecules (2011)
Dimethyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (8) Racemic ester; 2-hydroxyphenyl Moderate antimicrobial activity (MIC: 32–128 µg/mL) Molecules (2011)

Key Observations

The aldehyde group offers distinct reactivity (e.g., nucleophilic addition, condensation) absent in ester-containing analogs, making it more suitable for constructing complex heterocycles .

Biological Activity: While direct antimicrobial data for this compound are unavailable, structurally similar compounds (6–8) exhibit broad-spectrum activity, with MIC values ranging from 8–128 µg/mL against Gram-positive bacteria (e.g., S. aureus) and C. albicans . The chiral derivative (7) demonstrates superior potency, suggesting that enantiomeric purity (e.g., >99% ee) enhances target binding.

Synthetic Utility: Unlike ester-functionalized dioxolanes (6–8), the aldehyde group in the target compound enables its use in multicomponent reactions (e.g., Ugi, Strecker) for generating diverse pharmacophores. The fluorine atoms may stabilize intermediates via inductive effects, a feature absent in non-fluorinated analogs .

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : The aldehyde proton appears as a singlet near δ 10.0 ppm. Splitting patterns for aromatic protons (δ 7.0–8.0 ppm) confirm the 4,5-difluoro substitution.
    • ¹⁹F NMR : Two distinct signals for the 4- and 5-fluorine atoms, with coupling constants (J ~ 8–12 Hz) indicating adjacent fluorines.
    • ¹³C NMR : The dioxolane ring carbons appear at δ 60–70 ppm, while the aldehyde carbon resonates near δ 190 ppm.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 242.05) .
  • X-ray Crystallography : Single-crystal studies (as applied to structurally similar compounds in ) can unambiguously confirm the dioxolane ring geometry and fluorine positions.

What are the common impurities encountered during synthesis, and how can chromatographic methods be optimized for purification?

Advanced
Impurities often include:

  • Residual fluorination reagents (e.g., Selectfluor® byproducts).
  • Incomplete dioxolane protection : Unprotected aldehyde intermediates or diastereomers.
  • Oxidation products : Over-oxidation of the aldehyde to carboxylic acid under acidic conditions.

Q. Purification Strategies :

  • Flash Chromatography : Use a gradient of ethyl acetate/hexane (10–40%) with silica gel.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (60:40) effectively separate diastereomers.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, as demonstrated for related fluorinated benzaldehydes .

How does the electron-withdrawing effect of fluorine substituents influence the reactivity of the aldehyde group in nucleophilic addition reactions?

Advanced
The 4,5-difluoro substitution enhances the electrophilicity of the aldehyde via inductive effects, increasing its susceptibility to nucleophilic attack (e.g., in Grignard or Wittig reactions). However, steric hindrance from the dioxolane ring may reduce reactivity in bulky nucleophiles. Computational studies (e.g., DFT calculations) can quantify these effects by analyzing frontier molecular orbitals (HOMO-LUMO gaps) . Experimental validation involves comparing reaction rates with non-fluorinated analogs, as seen in studies of fluorinated benzodiazepine precursors .

What are the thermal stability thresholds of this compound, and how can decomposition pathways be mitigated during storage?

Advanced
Thermogravimetric analysis (TGA) data for similar compounds (e.g., 2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde ) show decomposition onset near 150°C. Key degradation pathways include:

  • Hydrolysis of the dioxolane ring under humid conditions.
  • Aldehyde oxidation to carboxylic acid in the presence of light or oxygen.

Q. Mitigation Strategies :

  • Store under inert gas (N₂/Ar) at −20°C in amber vials.
  • Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to prevent radical-mediated oxidation.

How can researchers resolve contradictions in reported physical properties (e.g., boiling point, solubility) across literature sources?

Q. Methodological Approach :

Reproducibility Testing : Synthesize the compound using standardized protocols and compare results.

Analytical Cross-Validation : Use DSC (differential scanning calorimetry) for melting point verification and HPLC for purity assessment (>98% purity required for reliable data).

Computational Predictions : Tools like COSMOtherm predict boiling points (e.g., 282.3±40.0°C ) but require experimental calibration.

What role does this compound play in the synthesis of bioactive molecules, such as benzodiazepines or fluorinated pharmaceuticals?

Advanced
The aldehyde group serves as a key electrophile in forming Schiff bases or heterocycles. For example:

  • Benzodiazepine Derivatives : React with aminoketones to form tricyclic cores, as seen in intermediates for GABA receptor modulators .
  • Fluorinated Polycyclic Aromatics : Participate in Suzuki-Miyaura couplings to generate bioactive scaffolds, leveraging the fluorine atoms for enhanced metabolic stability .

What are the best practices for scaling up the synthesis of this compound while maintaining yield and purity?

Q. Advanced

  • Continuous Flow Reactors : Improve heat transfer and reduce side reactions during fluorination.
  • Catalyst Optimization : Use Pd/C or Ni catalysts for deprotection steps to minimize metal residues.
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

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